molecular formula C11H10BrF3O B3095640 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene CAS No. 1268511-86-9

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene

Cat. No.: B3095640
CAS No.: 1268511-86-9
M. Wt: 295.09 g/mol
InChI Key: IMSVBDDOVXAVSA-UHFFFAOYSA-N
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Description

“2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene” is a chemical compound with the molecular formula C11H10BrF3O . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, cyclopropylmethoxy, and trifluoromethyl groups . The exact 3D structure might need to be computed or determined experimentally.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 295.1 . Other properties such as boiling point and density might need to be determined experimentally .

Scientific Research Applications

Structural and Stereochemical Analysis

  • The structure and stereochemistry of related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, have been studied using X-ray crystallographic analysis. This research helps in understanding the molecular geometry and spatial arrangement of similar bromo-trifluoromethyl-benzene derivatives (Li, Lundquist, Soubbotin, & Stomberg, 1995).

Chemical Reactivity and Steric Effects

  • Investigations into the steric effects and chemical reactivity of compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene have revealed insights into the influence of substituents like the trifluoromethyl group on chemical reactions and molecular interactions. This research is crucial for understanding the reactivity of similar bromo-trifluoromethyl-benzene compounds (Schlosser et al., 2006).

Synthetic Applications

  • 1-Bromo-2-(cyclopropylidenemethyl)benzenes, closely related to 2-bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene, have been used in palladium-catalyzed reactions with 2-alkynylphenols. This synthesis approach allows for the efficient introduction of molecular complexity and diversity, illustrating the potential of bromo-trifluoromethyl-benzene derivatives in organic synthesis (Pan et al., 2014).

Material Science and Electronics

  • Aryl bromides, such as 1-bromo-4-(methoxymethyl)benzene, serve as key building blocks in the synthesis of molecular wires for electronics. This demonstrates the potential of bromo-trifluoromethyl-benzene derivatives in the field of molecular electronics and material science (Stuhr-Hansen et al., 2005).

Safety and Hazards

While specific safety and hazard data for “2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene” is not available, similar compounds like “1-bromo-4-(trifluoromethyl)benzene” can cause respiratory tract irritation and dizziness . Always handle such compounds with appropriate safety measures.

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O/c12-9-5-8(11(13,14)15)3-4-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVBDDOVXAVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197429
Record name 2-Bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268511-86-9
Record name 2-Bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268511-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting from commercially available 2-bromo-4-trifluoromethyl-phenol and bromomethyl-cyclopropane the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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